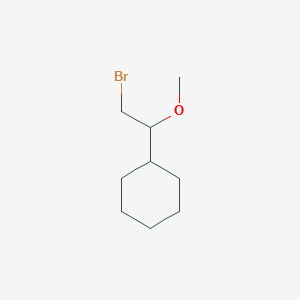

(2-Bromo-1-methoxyethyl)cyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

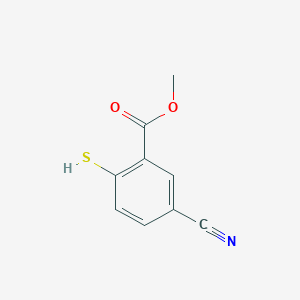

“(2-Bromo-1-methoxyethyl)cyclohexane” is a cycloalkane derivative. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a cyclohexane ring with a 2-Bromo-1-methoxyethyl group attached to one of the carbon atoms. Cyclohexane is one of the most common cycloalkanes and is often represented as a hexagonal ring .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, cycloalkanes in general can undergo a variety of reactions. For instance, they can participate in E2 elimination reactions, which require a strong base and result in the formation of an alkene .

Aplicaciones Científicas De Investigación

Bromination and Chemical Transformations

Bromination and Cyclohexene Derivatives : Research on bromination of cyclohexene derivatives, such as the study by Bellucci et al. (1972), explores the stereochemical outcomes of bromination reactions, potentially relevant for understanding the chemical behavior of (2-Bromo-1-methoxyethyl)cyclohexane in synthesis and functionalization reactions (Bellucci, Marioni, & Marsili, 1972).

Electrophilic Addition Reactions : The study by Nagorski and Brown (1992) on the electrophilic addition of bromine to olefins in methanol offers insights into the reactivity of bromoalkoxycyclohexane compounds in the presence of nucleophilic trapping anions, which could be relevant for understanding the reactivity of this compound (Nagorski & Brown, 1992).

Stereochemistry and Reaction Mechanisms

Stereochemistry in Cyclohexane Compounds : The research by Bannard and Hawkins (1961) on cyclohexane compounds, including methoxy- and ethoxy-hydroxy-bromocyclohexanes, provides foundational knowledge on stereochemical configurations and reaction mechanisms that could be applied to understand the behavior of this compound (Bannard & Hawkins, 1961).

Regio- and Stereo-Control in Bromomethoxylation : The study by Yang, Wu, and Ho (1990) on the bromomethoxylation of cyclohexenes highlights the influence of substituents on regio- and stereo-selectivity, relevant for understanding the synthetic applications of bromoalkoxycyclohexanes (Yang, Wu, & Ho, 1990).

Enantioselective Synthesis

- Asymmetric Synthesis and Hydrogenation : The work by Schumacher, Schrems, and Pfaltz (2011) on the enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes via Suzuki-Miyaura cross-coupling and asymmetric hydrogenation illustrates advanced synthetic applications that could potentially involve this compound or similar structures (Schumacher, Schrems, & Pfaltz, 2011).

Propiedades

IUPAC Name |

(2-bromo-1-methoxyethyl)cyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTZMHWMEBELEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)

![N-(3,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2749696.png)

![6-Chloro-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2749697.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2749701.png)

![4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749703.png)

![2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2749714.png)